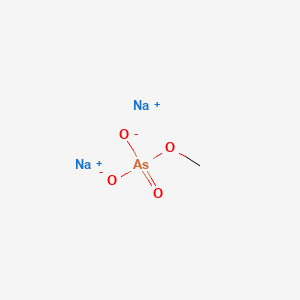
Arsenic acid, monomethyl ester, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic acid, monomethyl ester, disodium salt is a chemical compound with the molecular formula C1H4AsNa2O3. It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a methyl group, and the compound is neutralized with two sodium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsenic acid, monomethyl ester, disodium salt typically involves the methylation of arsenic acid. One common method is the reaction of arsenic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
H3AsO4+CH3I+2NaOH→CH3AsO3Na2+2H2O+NaI
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Arsenic acid, monomethyl ester, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted arsenic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Arsenic acid, monomethyl ester, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on biological systems, including its role in arsenic metabolism.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of arsenic acid, monomethyl ester, disodium salt involves its interaction with cellular components. It can inhibit various enzymes by binding to their active sites, disrupting cellular metabolism. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
Arsenic acid: The parent compound with three hydroxyl groups.
Dimethylarsinic acid: A similar compound with two methyl groups.
Arsenite: A lower oxidation state arsenic compound.
Uniqueness
Arsenic acid, monomethyl ester, disodium salt is unique due to its specific methylation pattern and the presence of sodium ions, which influence its chemical reactivity and biological interactions.
Propiedades
Número CAS |
6596-94-7 |
|---|---|
Fórmula molecular |
CH3AsNa2O4 |
Peso molecular |
199.93 g/mol |
Nombre IUPAC |
disodium;methoxy-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO4.2Na/c1-6-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |
Clave InChI |
GFGRYFOPHMNARO-UHFFFAOYSA-L |
SMILES canónico |
CO[As](=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


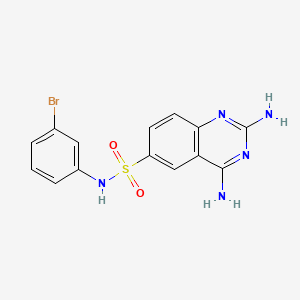

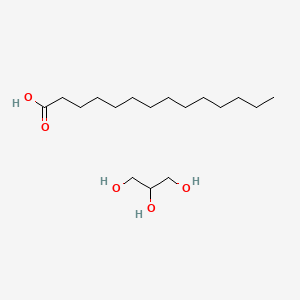


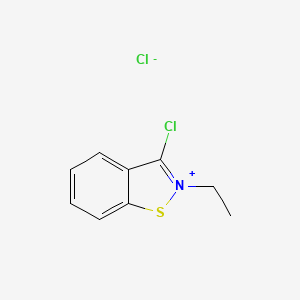
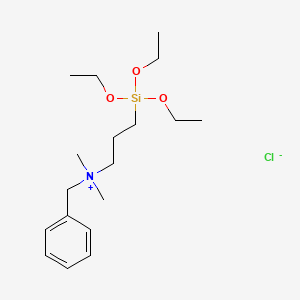
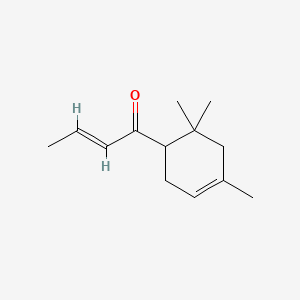
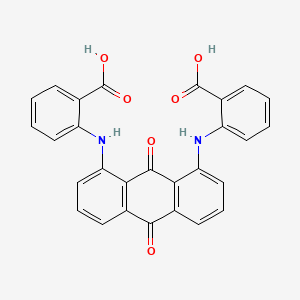

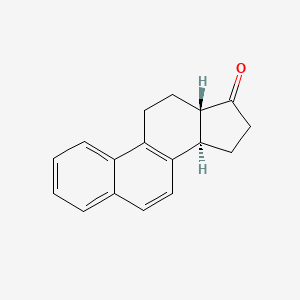


![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
